molecular formula C35H50O5 B14497036 3,4-Dihydro-2-methyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl 2-(acetyloxy)benzoate CAS No. 64516-85-4

3,4-Dihydro-2-methyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl 2-(acetyloxy)benzoate

Cat. No.: B14497036
CAS No.: 64516-85-4
M. Wt: 550.8 g/mol
InChI Key: VGJQDLTZHIOTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2-methyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl 2-(acetyloxy)benzoate is a complex organic compound that belongs to the class of benzopyrans This compound is characterized by its unique structure, which includes a benzopyran core with various substituents, including a trimethyltridecyl chain and an acetyloxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2-methyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl 2-(acetyloxy)benzoate typically involves multiple steps. One common approach is to start with the synthesis of the benzopyran core, followed by the introduction of the trimethyltridecyl chain and the acetyloxybenzoate group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2-methyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3,4-Dihydro-2-methyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl 2-(acetyloxy)benzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2-methyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(4,8,12-trimethyltridecyl)chromane: This compound shares a similar core structure but lacks the acetyloxybenzoate group.

    3,4-Dihydro-2-methyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-2H-1-benzopyran-6-ol:

Uniqueness

3,4-Dihydro-2-methyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl 2-(acetyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

64516-85-4

Molecular Formula

C35H50O5

Molecular Weight

550.8 g/mol

IUPAC Name

[2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] 2-acetyloxybenzoate

InChI

InChI=1S/C35H50O5/c1-25(2)12-9-13-26(3)14-10-15-27(4)16-11-22-35(6)23-21-29-24-30(19-20-32(29)40-35)39-34(37)31-17-7-8-18-33(31)38-28(5)36/h7-8,17-20,24-27H,9-16,21-23H2,1-6H3

InChI Key

VGJQDLTZHIOTHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3OC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.